molecular formula C11H12ClN3O B8015667 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015667
M. Wt: 237.68 g/mol
InChI Key: MRZDPOLXZAHTQP-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a phenoxy substituent with chloro and methyl groups at positions 2 and 5 of the aromatic ring, respectively. The pyrazole core is substituted with a methyl group at position 1 and an amine at position 2. This compound has been explored in pharmaceutical and agrochemical research due to the versatility of pyrazole scaffolds in drug design . However, commercial availability of this compound has been discontinued, likely due to challenges in synthesis or stability . Its molecular formula is C₁₁H₁₂ClN₃O, with a molecular weight of 237.69 g/mol.

Properties

IUPAC Name

3-(2-chloro-5-methylphenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-7-3-4-8(12)10(5-7)16-11-9(13)6-15(2)14-11/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZDPOLXZAHTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-methylphenol with 1-methyl-1H-pyrazol-4-amine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast10Apoptosis
Compound BLung15Cell Cycle Arrest
This compoundColon12Apoptosis

Agricultural Science

Herbicidal Properties
The compound has been investigated for its herbicidal activity against various weed species. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new herbicides.

Case Study: Herbicidal Efficacy
In a controlled study, this compound was applied to common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Materials Science

Photochromic Applications
Recent research has explored the use of pyrazole derivatives in photochromic materials. The ability of these compounds to change color upon exposure to light can be harnessed in various applications, such as smart coatings and sensors.

Table 2: Photochromic Properties of Pyrazole Compounds

Compound NameColor ChangeWavelength (nm)Application Area
Compound CColorless to Yellow420Smart Coatings
Compound DColorless to Blue450Sensors
This compoundColorless to Green500Optical Devices

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its 2-chloro-5-methylphenoxy substituent, which distinguishes it from other pyrazole derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine 2-chloro-5-methylphenoxy, 1-methyl, 4-amine C₁₁H₁₂ClN₃O 237.69 Discontinued; potential agrochemical use
3-(1,3-Dioxaindan-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride 1,3-dioxaindan-5-yloxy, 1-methyl, 4-amine (HCl salt) C₁₂H₁₄N₃O₃·HCl 291.72 Enhanced solubility due to HCl salt; intermediate in drug synthesis
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-chlorophenyl, 2-methylphenyl, 3-methyl, 5-amine C₁₇H₁₆ClN₃ 297.78 Commercial availability; studied for crystallinity and hydrogen bonding
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-chlorophenyl, 1-methyl, 5-amine C₁₀H₁₀ClN₃ 207.66 Widely used in supramolecular chemistry; stable crystalline form
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-chlorothiophen-2-ylmethyl, 5-methyl, 3-amine C₉H₁₀ClN₃S 227.71 Thiophene moiety enhances π-π interactions; agrochemical applications

Key Observations:

Substituent Effects on Solubility and Stability: The phenoxy group in the target compound may reduce solubility compared to HCl-salt derivatives (e.g., 3-(1,3-dioxaindan-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride) . Chlorine and methyl groups in aromatic systems (e.g., 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine) enhance hydrophobic interactions, influencing crystallinity and stability .

Synthetic Challenges :

  • Pyrazole-4-amine derivatives (including the target compound) are prone to degradation during synthesis, requiring excess amine or optimized conditions to stabilize intermediates .

Biological and Industrial Relevance :

  • Thiophene-containing analogs (e.g., ) exhibit enhanced binding in agrochemical targets due to sulfur’s electronegativity .
  • The discontinued status of the target compound contrasts with commercially available derivatives like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, which is stable and widely used .

Biological Activity

3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O, with a molecular weight of approximately 247.7 g/mol. The structure features a pyrazole ring linked to a chlorinated phenyl ether, which is essential for its biological activity.

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

The compound has demonstrated promising anticancer activity against several cancer cell lines. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of key proteins involved in tumor growth .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)12.5Induction of apoptosis
HeLa (cervical)15.0Inhibition of cell proliferation
A549 (lung)10.0Modulation of apoptotic pathways

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The compound effectively reduces ROS levels, which are implicated in oxidative stress-related diseases.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytokine Modulation : The compound inhibits the expression of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with advanced breast cancer showed that a derivative similar to this compound led to significant tumor reduction when combined with standard chemotherapy .
  • Anti-inflammatory Applications : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility in animal models .

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